Cas no 402-71-1 (N-α-Tosyl-L-phenylalanylchloromethane)

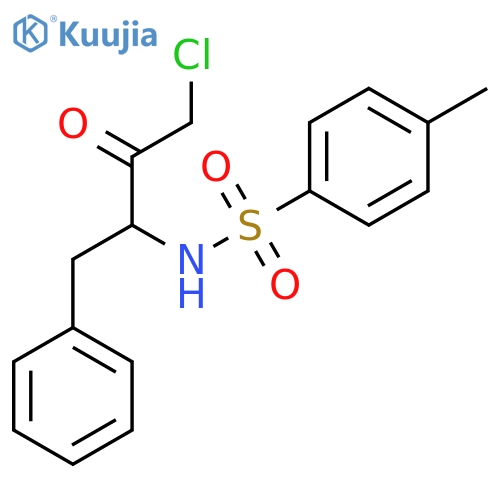

402-71-1 structure

商品名:N-α-Tosyl-L-phenylalanylchloromethane

CAS番号:402-71-1

MF:C17H18ClNO3S

メガワット:351.847722530365

MDL:MFCD00000935

CID:330629

PubChem ID:24278737

N-α-Tosyl-L-phenylalanylchloromethane 化学的及び物理的性質

名前と識別子

-

- N-[(1S)-3-Chloro-2-Oxo-1-(Phenylmethyl)Propyl]-4-Methyl-Benzenesulfonamide

- N-[(1S)-1-(Benzyl)-3-Chloro-2-Keto-Propyl]-4-Methyl-Benzenesulfonamide

- L-1-TOSYLAMIDE-2-PHENYLETHYL-CHLOROMETHYL KETONE

- L-1-P-TOSYLAMINO-2-PHENYLETHYL CHLOROMETHYL KETONE

- L-1-CHLORO-3-(4-TOSYLAMIDO)-4-PHENYL-2-BUTANONE

- L-1-CHLORO-3-TOSYLAMIDO-4-PHENYL-2-BUTANONE

- L-1-4'-TOSYLAMINO-2-PHENYLETHYL CHLOROMETHYL KETONE

- N-TOSYL-L-PHENYLALANINE CHLOROMETHYL KETONE

- N-TOSYL-PHE-CHLOROMETHYLKETONE

- N-TOSYLAMIDE PHENETHYL CHLOROMETHYLKETONE

- TPCK

- N-(p-Toluenesulfonyl)-L-phenylalanyl Chloromethyl Ketone

- N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK)

- Benzenesulfonamide,N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl-

- N-p-Tosyl-L-phenylalanine chloromethyl ketone

- N-Tosyl-L-phenylalanine Chloromethyl Ketone(TPCK)

- N-α-Tosyl-L-phenylal

- N-α-Tosyl-L-phenylalanylchloromethane

- Tos-Phe-chloromethylketone

- (-)-p-toluenesulfonamid

- L-(1-tosylamino-2-phenyl)-ethyl chloromethyl cetone

- N-p-Tosyl-L-phenylalanyl chloromethane

- Tos-L-Phe-Chloromethane

- TOS-PHE-CMK

- TOSYL-L-PHENYLALANYL-CHLOROMETHANE

- tosylphenylalanylchloromethylketone

- (S)-1-Chloro-3-tosylamido-4-phenyl-2-butanone

- (S)-1-Chloro-4-phenyl-3-tosylamido-2-butanone

- (S)-N-(4-Chloro-3-oxo-1-phenyl-2-butyl)-p-toluenesulfonamide

- N-Tosyl-L-phenylalanyl Chloromethyl Ketone

- Tosylphenylalanylchloromethane

- alpha-N-Tosyl-L-phenylalanine chloromethyl ketone

- CHEMBL60718

- L-1-Tosylamido-2-phenylethyl chloromethyl ketone

- KBio3_000521

- BRD-K07055988-001-02-4

- SR-01000076157-1

- Q7827912

- l-N-(alpha-(Chloroacetyl)phenethyl)-p-toluenesulfonamide

- NCGC00094419-06

- BSPBio_001541

- L-([Toluene-4-sulfonamido]-2-phenyl)ethyl chloromethyl ketone

- SMR000058518

- N-(P-TOLUENESULFONYL)-L-PHENYLALANYLCHLOROMETHANE

- T2810

- MFCD00000935

- Lopac-T-4376

- l-N-(.alpha.-(Chloroacetyl)phenethyl)-p-toluenesulfonamide

- SR-01000076157

- Bio2_000741

- L-Chloromethyl (2-phenyl-1-(p-toluenesulphonylamino)ethyl) ketone

- DTXSID60883376

- NCGC00094419-02

- MLS000028752

- MLS006010721

- BRD5988

- P-TOLUENESULFONAMIDE, N-(.ALPHA.-(CHLOROACETYL)PHENETHYL)-, L-

- Tosyl-Phe-CMK (TPCK)

- L-1-CHLORO-4-PHENYL-3-P-TOLYLSULFONAMIDOBUTAN-2-ONE

- PI-122

- N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]-4-methylbenzenesulfonamide

- IDI1_034011

- Opera_ID_1094

- LP01157

- N-P-tosyl-L-phenylalanyl chloromethyl ketone

- .ALPHA.-N-TOSYL-L-PHENYLALANINE CHLOROMETHYL KETONE

- p-Toluenesulfonamide, N-(.alpha.-(chloroacetyl)phenethyl)-, (-)-

- EU-0101157

- NSC 727365

- BRN 2895215

- Benzenesulfonamide, N-[3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl-, (S)-

- Tosylphenylalanyl chloromethyl ketone, (L)-

- cid_439647

- NCGC00094419-04

- NSC727365

- N-TOSYL-L-PHENYLALANINECHLOROMETHANE

- KBio2_005397

- KBio3_000522

- L-1-CHLORO-3-TOSYLAMIDYL-4-PHENYL-2-BUTANONE

- N.ALPHA.-TOSYL-L-PHENYLALANINE CHLOROMETHYL KETONE

- N-TOSYLPHENYLALANINE CHLOROMETHYL KETONE

- T 4376

- Lopac0_001157

- NCGC00094419-03

- Benzenesulfonamide, N-(3-chloro-2-oxo-1-(phenylmethyl)propyl)-4-methyl-, (S)-

- N-(p-Toluenesulfonyl)-L-phenylalanine chloromethyl ketone

- CHEBI:9642

- HY-124379

- L-1-CHLORO-4-PHENYL-3-TOLUENE-P-SULFONAMIDO-2-BUTANONE

- Tos-Phe-CH2Cl

- NCGC00016020-01

- N-[(1S)-1-benzyl-3-chloro-2-oxo-propyl]-4-methyl-benzenesulfonamide

- EINECS 206-954-6

- AKOS027327594

- L-1-Tosylamido-2-phenylethylchloromethyl ketone

- NCGC00094419-07

- UNII-P598716LJT

- NCGC00261842-01

- KBio2_000261

- KBioGR_000261

- CS-0086323

- AS-35326

- Tosyl-L-phenylalanylchloromethane

- BDBM50085363

- HMS3402N03

- Tox21_501157

- CAS329306

- SDCCGSBI-0051124.P003

- NSC-727365

- p-Tosyl-L-phenylalanine chloromethylketone

- CCG-205231

- L-TOLYLSULFONYLPHENYLALANYL CHLOROMETHYL KETONE

- C02088

- 402-71-1

- N-p-Tosyl-L-phenylalanine chloromethyl ketone, >=97% (TLC), powder

- (S)-N-(4-Chloro-3-oxo-1-phenylbutan-2-yl)-4-methylbenzenesulfonamide

- TOSYLPHENYLALANYL CHLOROMETHYL KETONE

- Benzenesulfonamide, N-((1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl)-4-methyl-

- N-.ALPHA.-TOSYL-L-PHENYLALANYLCHLOROMETHANE

- BRD-5988

- HMS1989N03

- TOSYLPHENYLALANINE CHLOROMETHYL KETONE

- HMS1361N03

- SCHEMBL927265

- KBio2_002829

- HMS3263H15

- (3S)-3-(p-Toluenesulfonyl)amino-1-chloro-4-phenyl-2-butanone

- KBioSS_000261

- Bio2_000261

- P598716LJT

- n-alpha-tosyl-l-phenylalanylchloromethane

- Benzenesulfonamide, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl-

- NCGC00094419-05

- p-Toluenesulfonamide, N-(alpha-(chloroacetyl)phenethyl)-, (-)-

- NCGC00094419-01

- HMS1791N03

- N-Tosyl-L-phenylalanylchloromethane

- MLS001076075

- A873400

-

- MDL: MFCD00000935

- インチ: InChI=1S/C17H18ClNO3S/c1-13-7-9-15(10-8-13)23(21,22)19-16(17(20)12-18)11-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3/t16-/m0/s1

- InChIKey: MQUQNUAYKLCRME-INIZCTEOSA-N

- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl

計算された属性

- せいみつぶんしりょう: 351.06974

- どういたいしつりょう: 351.07

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 475

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.6A^2

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.277±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 106.0 to 110.0 deg-C

- ふってん: 509.9 °C at 760 mmHg

- フラッシュポイント: 262.2 °C

- 屈折率: 1.6100 (estimate)

- ようかいど: ほとんど溶けない(0.046 g/l)(25ºC)、

- PSA: 63.24

- LogP: 4.16420

- ようかいせい: 使用できません

N-α-Tosyl-L-phenylalanylchloromethane セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H315,H318,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:UN 3335

- WGKドイツ:3

- 危険カテゴリコード: 37/38-41

- セキュリティの説明: 26-36

- 福カードFコード:10-19-21

- RTECS番号:XT5613500

-

危険物標識:

- ちょぞうじょうけん:<0°C

- リスク用語:R37/38

- TSCA:Yes

N-α-Tosyl-L-phenylalanylchloromethane 税関データ

- 税関コード:29350090

N-α-Tosyl-L-phenylalanylchloromethane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T686000-1g |

N-α-Tosyl-L-phenylalanylchloromethane |

402-71-1 | 1g |

$ 145.00 | 2022-06-02 | ||

| Chemenu | CM186318-5g |

(S)-N-(4-Chloro-3-oxo-1-phenylbutan-2-yl)-4-methylbenzenesulfonamide |

402-71-1 | 95+% | 5g |

$351 | 2022-06-11 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74374-500mg |

Tosyl Phenylalanyl Chloromethyl Ketone |

402-71-1 | 98% | 500mg |

¥1058.00 | 2022-04-26 | |

| abcr | AB353842-1 g |

N-(p-Toluenesulfonyl)-L-phenylalanine chloromethyl ketone, 98%; . |

402-71-1 | 98% | 1 g |

€154.50 | 2023-07-19 | |

| Alichem | A019087413-1g |

(S)-N-(4-Chloro-3-oxo-1-phenylbutan-2-yl)-4-methylbenzenesulfonamide |

402-71-1 | 97% | 1g |

$212.85 | 2023-09-02 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TT0933-100mg |

N-α-Tosyl-L-phenylalanylchloromethane |

402-71-1 | 100mg |

¥320元 | 2023-09-15 | ||

| eNovation Chemicals LLC | D134838-100mg |

Benzenesulfonamide,N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl- |

402-71-1 | 97% | 100mg |

$200 | 2023-09-03 | |

| Chemenu | CM186318-5g |

(S)-N-(4-Chloro-3-oxo-1-phenylbutan-2-yl)-4-methylbenzenesulfonamide |

402-71-1 | 95+% | 5g |

$351 | 2021-06-16 | |

| TRC | T686000-100mg |

N-α-Tosyl-L-phenylalanylchloromethane |

402-71-1 | 100mg |

$64.00 | 2023-05-17 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002350-100mg |

N-α-Tosyl-L-phenylalanylchloromethane |

402-71-1 | 97% | 100mg |

¥146 | 2023-09-09 |

N-α-Tosyl-L-phenylalanylchloromethane 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

402-71-1 (N-α-Tosyl-L-phenylalanylchloromethane) 関連製品

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 61389-26-2(Lignoceric Acid-d4)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:402-71-1)N-α-Tosyl-L-phenylalanylchloromethane

清らかである:99%

はかる:5g

価格 ($):4092.0